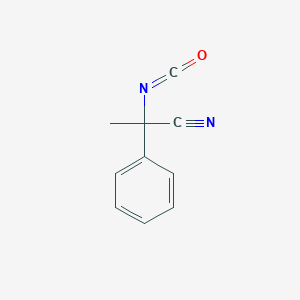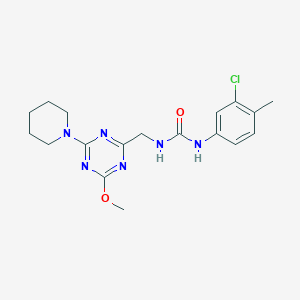
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as MPT0B392, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound has been the subject of extensive research due to its ability to inhibit the growth and proliferation of cancer cells.
Applications De Recherche Scientifique
Analytical Methods and Antioxidant Activity
Research into antioxidants and their effects across multiple disciplines, including food engineering, medicine, and pharmacy, highlights the importance of compounds with potential antioxidant activities. Studies such as those by Munteanu and Apetrei (2021) have critically presented tests used to determine antioxidant activity, which could be relevant for compounds like N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide if they exhibit similar properties. These tests include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH, focusing on the transfer of a hydrogen atom or an electron to assess antioxidant capacity (Munteanu & Apetrei, 2021).
Photoaffinity Labeling in Structural Biology
Photoaffinity labeling (PAL) is a technique used to study the interactions between biomolecules and potential drug targets. The review by Vodovozova (2007) discusses the theoretical aspects of PAL, characterizing photoreactive groups such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine. This approach is crucial in elucidating the stereochemistry of ligand interactions with receptors, including G-protein-coupled receptors, and investigating biological membranes and nucleotide-binding sites. The methodology described could be applicable to studying compounds like this compound, particularly in understanding its binding mechanisms and potential interactions with biological targets (Vodovozova, 2007).
Antimicrobial Activity of Synthetic Derivatives
The synthesis and evaluation of benzoxazinoids, including their subclasses benzoxazinones and benzoxazolinones, highlight their role in plant defense mechanisms against microbial threats. Such studies provide a foundation for exploring the antimicrobial potential of related compounds, including this compound. The investigation of these compounds' activity against pathogenic fungi and bacteria could lead to the development of novel antimicrobial agents. The review by de Bruijn, Gruppen, and Vincken (2018) details the structural diversity and biosynthetic pathways of benzoxazinoids, offering insights into how similar compounds could be synthesized and modified for enhanced antimicrobial efficacy (de Bruijn, Gruppen, & Vincken, 2018).
Mécanisme D'action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred that the compound likely interacts with pathways involved in the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating that they may have a bactericidal or bacteriostatic effect .
Propriétés
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)17-5-1-4-16(13-17)21(30)26-18-6-2-3-15(14-18)19-7-8-20(28-27-19)29-9-11-31-12-10-29/h1-8,13-14H,9-12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDNNTCSBWDTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2882086.png)
![N-(4-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2882087.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2882090.png)

![N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882098.png)
![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2882099.png)

![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)
![(E)-3-(2-(benzo[d]oxazol-2-yl)ethyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2882102.png)


![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)

